molecular formula C21H21N3O2 B2862937 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide CAS No. 1251706-45-2

2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide

Cat. No.: B2862937
CAS No.: 1251706-45-2
M. Wt: 347.418
InChI Key: QGNQNVOWGIAXNK-UHFFFAOYSA-N
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Description

2-(1,2-Benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide is a synthetic small molecule characterized by a benzoxazole core linked via an acetamide group to a 3-(2-methylindol-1-yl)propyl side chain. Benzoxazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[3-(2-methylindol-1-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-13-16-7-2-4-9-19(16)24(15)12-6-11-22-21(25)14-18-17-8-3-5-10-20(17)26-23-18/h2-5,7-10,13H,6,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNQNVOWGIAXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCCNC(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide typically involves multiple steps, starting from commercially available precursors

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized by reacting a suitable nitrile oxide with an alkyne or alkene under mild conditions.

    Introduction of Indole Moiety: The indole moiety can be introduced through a nucleophilic substitution reaction, where the indole derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and solvents for the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(1,2-benzoxazol-3-yl)-N-[3-(2-methyl-1H-indol-1-yl)propyl]acetamide and related acetamide derivatives:

Compound Name Structural Features Biological Activity/Therapeutic Application Key Reference
This compound Benzoxazole core, indole-substituted propyl linker, acetamide bridge Hypothesized CNS activity (inferred from indole moiety); potential neuroprotective or antimicrobial applications -
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) Indazole core, 3-fluorophenyl group, dimethylamino-propyl chain Inhibits Trypanosoma brucei growth (EC₅₀ = 6.9 µM); targets trypanothione reductase
AND-1184 (MBS) (N-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propyl]-3-methylbenzenesulfonamide) Fluorinated benzoxazole, piperidine linker, sulfonamide group Under development for dementia; modulates neurotransmitter pathways
2-(1,2-Benzoxazol-3-yl)-N-[3-(morpholin-4-yl)propyl]acetamide Benzoxazole core, morpholine-substituted propyl linker No direct activity reported; structural analog with potential improved solubility/pharmacokinetics
L748337 (N-[[3-[(2S)-2-hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]acetamide) Sulfonamide group, hydroxypropoxy-phenyl chain G-protein-coupled receptor (GPCR) ligand; targets adrenergic or serotonin receptors

Key Observations:

Core Heterocycle Variations: Benzoxazole (target compound, AND-1184) vs. indazole (DDU86439): Indazole derivatives like DDU86439 exhibit stronger antiparasitic activity, while benzoxazole analogs (e.g., AND-1184) are prioritized for CNS disorders . Fluorination (AND-1184) enhances metabolic stability and target binding affinity compared to non-fluorinated benzoxazoles .

Linker Modifications: Propyl chains with dimethylamino (DDU86439) or morpholino () groups improve solubility but may reduce blood-brain barrier penetration compared to indole-containing linkers .

Pharmacological Targets: Indole and benzoxazole moieties correlate with CNS activity, whereas sulfonamide groups (L748337) are associated with GPCR modulation .

Synthetic Accessibility :

  • Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrate the feasibility of synthesizing acetamide derivatives via acyl chloride reactions, a method likely applicable to the target compound .

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